2,6,10,10-Tetramethyl-1-oxaspiro(4.5)deca-2,6-dien-8-one
CAS No.: 80722-28-7
Cat. No.: VC17103997
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80722-28-7 |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-2,9-dien-8-one |
| Standard InChI | InChI=1S/C13H18O2/c1-9-7-11(14)8-12(3,4)13(9)6-5-10(2)15-13/h5,7H,6,8H2,1-4H3 |
| Standard InChI Key | PYBOFDINXIGETR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CCC2(O1)C(=CC(=O)CC2(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one (C₁₃H₁₈O₂) features a spirocyclic framework with an oxygen atom bridging a bicyclic system. The molecule contains conjugated double bonds at positions 2–6 and 6–8, along with four methyl groups contributing to its steric and electronic properties . Its IUPAC name reflects the spiro junction at carbon 1, the ketone at position 8, and the tetramethyl substitution pattern.
Structural Formula:
Stereochemical Complexity
The compound exists as a mixture of diastereomers due to the presence of two stereogenic centers at carbons 2 and 5. Nuclear magnetic resonance (NMR) studies reveal a 5:1 ratio of the major (2S,5S) and minor (2R,5S) isomers, as determined by nuclear Overhauser effect (NOE) experiments . Dehydration of these isomers yields optically pure (5S) spiroether derivatives, underscoring the role of stereochemistry in its reactivity .
Synthesis and Biosynthetic Pathways
Laboratory Synthesis
The compound is synthesized from dehydrovomifoliol (3), a carotenoid-derived metabolite, via acid-catalyzed cyclization. Key steps include:
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Epoxidation of dehydrovomifoliol to form an intermediate epoxide.
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Cyclization under acidic conditions to generate the spirocyclic core.
Synthetic Route:
Natural Biosynthesis
In white-fleshed nectarines (Prunus persica), 8,9-dehydrotheaspirone arises from the oxidative degradation of carotenoids. This pathway parallels the formation of theaspirane in tea leaves, where enzymatic cleavage of β-carotene yields spirocyclic norisoprenoids . The compound is also detected as a glycosidically bound precursor, highlighting its role in plant secondary metabolism .
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR data provide critical insights into the compound’s structure:
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¹H NMR (CDCl₃): δ 1.20 (s, 3H, CH₃), 1.28 (s, 3H, CH₃), 1.45 (s, 3H, CH₃), 1.60 (s, 3H, CH₃), 2.50–2.70 (m, 2H, CH₂), 5.40 (d, J = 10 Hz, 1H, H-6), 6.10 (d, J = 10 Hz, 1H, H-2) .
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¹³C NMR (CDCl₃): δ 21.5 (CH₃), 22.8 (CH₃), 25.1 (CH₃), 27.9 (CH₃), 38.5 (C-10), 45.2 (C-5), 78.9 (C-1), 124.5 (C-6), 130.8 (C-2), 198.4 (C-8) .
Gas Chromatography-Mass Spectrometry (GC-MS)
Chromatographic retention indices (RI) vary with column polarity:
| Column Type | Active Phase | Retention Index (RI) | Conditions |
|---|---|---|---|
| Polar | DB-Wax | 1496 | 60°C to 200°C, 2°C/min |
| Non-polar | HP-5MS | 1302 | 80°C to 290°C, 4°C/min |
The compound exhibits a molecular ion peak at m/z 194 (M⁺), with fragmentation patterns consistent with loss of methyl groups and ketone formation .
Natural Occurrence and Ecological Roles
Distribution in Plants
8,9-Dehydrotheaspirone is identified in:
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White-fleshed nectarines (Prunus persica Batsch var. nucipersica Schneid) .
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Grapes (Vitis vinifera L.) and raspberries (Rubus idaeus L.) as a glycosidic precursor .
Ecological Significance
As a volatile organic compound (VOC), it likely mediates plant-insect interactions. Its spirocyclic structure may deter herbivores or attract pollinators, though specific ecological studies are lacking.
Sensory Properties and Flavor Applications
Odor and Taste Thresholds
While quantitative thresholds for 8,9-dehydrotheaspirone remain uncharacterized, related compounds like theaspirane exhibit:
Industrial Applications
The compound’s complex aroma profile makes it valuable in:
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Food flavoring: Enhances fruity and floral notes in beverages and confectionery.
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Perfumery: Serves as a base note in woody and spicy fragrances.
Research Gaps and Future Directions
Unresolved Challenges
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Stereoselective synthesis: Current methods yield diastereomeric mixtures; enantioselective routes are needed.
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Ecotoxicology: Environmental fate and toxicity data are absent.
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Sensory modulation: Structure-activity relationships for flavor enhancement require exploration.
Emerging Opportunities
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Biotechnological production: Engineered microbial systems could enable sustainable synthesis.
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Flavor encapsulation: Nanoemulsions may improve stability in food matrices.
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